CAY10575

Descripción general

Descripción

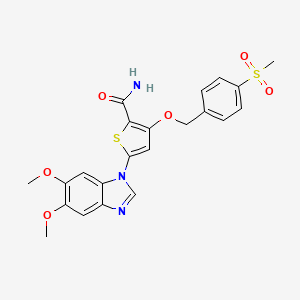

CAY10575 es un compuesto químico conocido por sus efectos inhibitorios sobre ciertas quinasas. Se denomina formalmente 5-(5,6-dimetoxi-1H-bencimidazol-1-il)-3-[(4-(metilsulfonil)fenil)metoxi]-2-tiofeno carboxamida. Este compuesto es reconocido principalmente por su capacidad para inhibir la quinasa IκB β (IKKβ) y la quinasa similar a polo 1 (Plk1), lo que lo convierte en una herramienta valiosa en la investigación bioquímica .

Métodos De Preparación

La síntesis de CAY10575 implica varios pasos, comenzando con la preparación del núcleo de benzimidazol. La ruta sintética típicamente incluye:

Formación del anillo de benzimidazol: Esto se logra condensando o-fenilendiamina con un derivado de ácido carboxílico adecuado.

Introducción de los grupos metoxi: La metoxilación del anillo de benzimidazol se lleva a cabo utilizando metanol en presencia de un catalizador ácido.

Adición del anillo de tiofeno: El anillo de tiofeno se introduce mediante una reacción de acoplamiento con el intermedio de benzimidazol.

Modificaciones finales: El grupo metilsulfonilfenilo se une mediante una reacción de sustitución nucleofílica

Análisis De Reacciones Químicas

CAY10575 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro u otras funcionalidades reducibles dentro de la molécula.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente las que involucran los grupos metoxi y metilsulfonil

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

CAY10575 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un inhibidor de quinasas en varios ensayos bioquímicos para estudiar las vías de señalización de quinasas.

Biología: El compuesto se emplea en la investigación de biología celular para investigar el papel de las quinasas en la señalización celular y la regulación.

Medicina: this compound se está explorando por sus posibles efectos terapéuticos, particularmente en enfermedades donde la actividad de la quinasa está desregulada, como el cáncer.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el descubrimiento de fármacos

Mecanismo De Acción

CAY10575 ejerce sus efectos inhibiendo la actividad de la quinasa IκB β (IKKβ) y la quinasa similar a polo 1 (Plk1). Estas quinasas desempeñan papeles cruciales en las vías de señalización celular:

IKKβ: La inhibición de IKKβ previene la fosforilación y degradación de IκB, bloqueando así la activación de la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB).

Plk1: La inhibición de Plk1 interrumpe la progresión del ciclo celular, particularmente durante la mitosis, lo que lleva al arresto del ciclo celular y la apoptosis

Comparación Con Compuestos Similares

CAY10575 es único debido a su acción inhibitoria dual tanto en IKKβ como en Plk1. Los compuestos similares incluyen:

Inhibidor de IKK2 3: Otro inhibidor de IKKβ con una estructura química diferente.

Inhibidor de quinasa similar a polo 1: Un compuesto que se dirige específicamente a Plk1 pero no inhibe IKKβ

Estos compuestos similares resaltan la especificidad y versatilidad de this compound en la focalización de múltiples quinasas, lo que lo convierte en una herramienta valiosa en la investigación.

Actividad Biológica

CAY10575 is a selective inhibitor known for its significant biological activity, particularly in the modulation of specific kinases involved in various cellular processes. This compound has garnered attention in research due to its potential therapeutic applications, especially in cancer and neurodegenerative diseases.

This compound primarily functions as an inhibitor of the following kinases:

- IKKα : Inhibits IKKα with an IC50 of <15.8 µM, which is crucial for the NF-κB signaling pathway.

- Polo-like kinase 1 (Plk1) : Exhibits an IC50 of 0.125 µM, which plays a vital role in cell cycle regulation and mitosis .

Effects on Neurite Growth

Research indicates that this compound promotes neurite outgrowth in hippocampal neurons isolated from rat embryos. The effective concentration range for this effect is between 0.8 to 20 µM, demonstrating its potential neuroprotective properties .

Inhibition Profile

The following table summarizes the inhibition profile of this compound against various kinases:

| Target Kinase | IC50 (µM) |

|---|---|

| IKKα | <15.8 |

| Polo-like kinase 1 | 0.125 |

| Other kinases | Not specified |

Neuroprotective Effects

A notable case study involved the application of this compound in models of neurodegeneration. The compound was shown to significantly increase neurite length and branching, suggesting a role in promoting neuronal health and resilience against stressors such as oxidative damage.

Cancer Research

In cancer studies, this compound's inhibition of Plk1 has been linked to reduced proliferation rates in various cancer cell lines. This inhibition leads to cell cycle arrest, particularly in the G2/M phase, indicating its potential as a therapeutic agent in oncology.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Neuronal Health : Increased neurite length correlates with enhanced synaptic connectivity, which may have implications for treating neurodegenerative diseases.

- Cancer Cell Proliferation : The compound effectively reduces tumor growth in xenograft models when administered at therapeutic doses.

- Selectivity : this compound demonstrates a high degree of selectivity for its target kinases, minimizing off-target effects that could lead to adverse reactions.

Propiedades

IUPAC Name |

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(4-methylsulfonylphenyl)methoxy]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6S2/c1-29-17-8-15-16(9-18(17)30-2)25(12-24-15)20-10-19(21(32-20)22(23)26)31-11-13-4-6-14(7-5-13)33(3,27)28/h4-10,12H,11H2,1-3H3,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZTVTZCYVZGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=C(C=C4)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648989 | |

| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916985-21-2 | |

| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.